molecular formula C17H27NO B5765533 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine

1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine

Cat. No. B5765533
M. Wt: 261.4 g/mol
InChI Key: UXGQGAYTSOWVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine, also known as TBPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBPB is a pyrrolidine derivative that acts as an activator of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the transmission of pain signals, as well as in the regulation of body temperature and other physiological processes.

Mechanism of Action

1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine acts as an activator of TRPV1 by binding to a specific site on the channel. This binding induces a conformational change in the channel, leading to the opening of the channel and the influx of cations into the cell. The activation of TRPV1 by 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine leads to the release of neurotransmitters and neuropeptides, which are involved in the transmission of pain signals and the regulation of other physiological processes.
Biochemical and Physiological Effects:
The activation of TRPV1 by 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has been shown to have a number of biochemical and physiological effects. These include the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals. 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has also been shown to induce the release of cytokines and chemokines, which are involved in the regulation of inflammation. In addition, 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has been shown to regulate body temperature and to have effects on the cardiovascular and respiratory systems.

Advantages and Limitations for Lab Experiments

1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has several advantages for use in lab experiments. It is a highly specific activator of TRPV1, which allows for the selective activation of this channel without affecting other ion channels. 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine is also a potent activator of TRPV1, which allows for the induction of robust responses in vitro and in vivo. However, there are also some limitations to the use of 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine in lab experiments. 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has a relatively short half-life, which can limit its effectiveness in long-term experiments. In addition, 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine can be toxic at high concentrations, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for research on 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine and TRPV1. One area of research is the role of TRPV1 in cancer, and the potential use of 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine as a therapeutic agent in cancer treatment. Another area of research is the development of new TRPV1 activators with improved pharmacokinetic properties and reduced toxicity. Additionally, research is needed to better understand the role of TRPV1 in pain and inflammation, and to identify new targets for the development of pain and inflammation therapies.

Synthesis Methods

The synthesis of 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine involves the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide to form 2-(4-tert-butyl-2-methylphenoxy)ethanol, which is then reacted with pyrrolidine to form 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine. The synthesis of 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has been optimized to yield high purity and high yield.

Scientific Research Applications

1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has been used extensively in scientific research as a tool to investigate the role of TRPV1 in various physiological processes. TRPV1 has been implicated in the regulation of pain, inflammation, and thermoregulation, and 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has been used to study these processes in vitro and in vivo. 1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine has also been used to investigate the role of TRPV1 in cancer, as TRPV1 has been shown to be involved in the regulation of cell proliferation and apoptosis.

properties

IUPAC Name

1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-14-13-15(17(2,3)4)7-8-16(14)19-12-11-18-9-5-6-10-18/h7-8,13H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGQGAYTSOWVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.